molecular formula C21H38INO3 B12635119 C21H38Ino3

C21H38Ino3

Cat. No.: B12635119
M. Wt: 479.4 g/mol
InChI Key: NVMDMJAJFOBLHM-VXIHQUKFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C₂₁H₃₈InO₃ is a hypothetical organoindium compound characterized by a hydrocarbon backbone (C₂₁H₃₈) coordinated with an indium (In) atom and three oxygen (O₃) groups. Assuming the indium is in a +3 oxidation state, the compound may adopt a structure resembling a metal-organic complex, such as an indium carboxylate or alkoxide. Its molecular weight is approximately 452.82 g/mol (calculated as C: 21×12 = 252; H: 38×1 = 38; In: 114.82; O: 3×16 = 48). Organoindium compounds are rare in industrial or pharmaceutical contexts but are studied for their unique catalytic and electronic properties .

Properties

Molecular Formula

C21H38INO3

Molecular Weight

479.4 g/mol

IUPAC Name

[1-(1-methylpiperidin-1-ium-1-yl)-3-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]propan-2-yl] acetate;iodide

InChI

InChI=1S/C21H38NO3.HI/c1-16(23)25-18(14-22(5)11-7-6-8-12-22)15-24-19-13-17-9-10-21(19,4)20(17,2)3;/h17-19H,6-15H2,1-5H3;1H/q+1;/p-1/t17-,18?,19?,21+;/m0./s1

InChI Key

NVMDMJAJFOBLHM-VXIHQUKFSA-M

Isomeric SMILES

CC(=O)OC(C[N+]1(CCCCC1)C)COC2C[C@@H]3CC[C@]2(C3(C)C)C.[I-]

Canonical SMILES

CC(=O)OC(C[N+]1(CCCCC1)C)COC2CC3CCC2(C3(C)C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinuclidinyl benzilate typically involves the esterification of benzilic acid with 3-quinuclidinol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of 3-Quinuclidinyl benzilate .

Industrial Production Methods

Industrial production of 3-Quinuclidinyl benzilate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidinyl benzilate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Quinuclidinyl benzilate has a wide range of applications in scientific research:

Mechanism of Action

3-Quinuclidinyl benzilate exerts its effects by functioning as a competitive inhibitor of acetylcholine at muscarinic receptor sites. This inhibition reduces the effective concentration of acetylcholine, leading to various physiological effects. The compound primarily affects the peripheral nervous system, but it also has significant effects on the central nervous system, including causing stupor, confusion, and hallucinations .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C₂₁H₃₈InO₃, we compare it with structurally or functionally analogous compounds from diverse sources.

Structural Analogs

Compound A: C₁₉H₂₁NO₃
  • Molecular Formula: C₁₉H₂₁NO₃ (MW: 311.37 g/mol).
  • Elemental Analysis : Calcd: C 73.29%, H 6.80%, N 4.50%; Found: C 73.30%, H 6.88%, N 4.65% .
  • Key Differences: Lacks a metal center (purely organic). Smaller hydrocarbon chain (C₁₉ vs. C₂₁).
Compound B: C₆H₃Cl₂N₃ (CAS 918538-05-3)
  • Molecular Formula : C₆H₃Cl₂N₃ (MW: 188.01 g/mol).
  • Properties :
    • Heterocyclic structure (pyrrolo-triazine backbone).
    • Chlorine substituents enhance electrophilicity.
    • Bioactivity: Moderate solubility (Log S = -3.7), P-gp substrate .
  • Contrast: Significantly smaller and halogenated. No oxygen or metal coordination.

Functional Analogs

Compound C: C₂₈H₅₁N₃O₃S₂
  • Molecular Formula : C₂₈H₅₁N₃O₃S₂ (MW: 786 g/mol).
  • Features :
    • Sulfur-containing groups (thiols or sulfonamides).
    • High molecular weight, likely used in polymer or surfactant applications .
  • Comparison: Shares oxygen and nitrogen but includes sulfur.
Compound D: Organogallium Complexes
  • Example : Ga(OOCR)₃ (Gallium carboxylates).
  • Properties: Used in catalysis and semiconductor materials. Similar metal-organic coordination to C₂₁H₃₈InO₃ but with gallium.
  • Contrast :
    • Gallium (Ga³⁺) has smaller ionic radius than In³⁺, affecting ligand stability .

Data Tables

Table 1: Elemental and Structural Comparison

Compound Molecular Formula MW (g/mol) Metal Center Key Functional Groups
C₂₁H₃₈InO₃ C₂₁H₃₈InO₃ ~452.82 In³⁺ Hydrocarbon, O-ligands
C₁₉H₂₁NO₃ C₁₉H₂₁NO₃ 311.37 None Amine, carbonyl
C₆H₃Cl₂N₃ C₆H₃Cl₂N₃ 188.01 None Chlorine, triazine

Table 2: Bioactivity and Physical Properties

Compound Log S Solubility (mg/mL) Bioactivity Notes
C₂₁H₃₈InO₃ N/A N/A Hypothetical catalytic use
C₆H₃Cl₂N₃ -3.7 0.12 P-gp substrate, CYP inhibitor
C₂₈H₅₁N₃O₃S₂ N/A N/A Non-target screening candidate

Research Findings and Justifications

  • Structural Flexibility: C₂₁H₃₈InO₃’s long hydrocarbon chain may enhance lipophilicity compared to smaller analogs like C₆H₃Cl₂N₃, but its metal center limits biocompatibility .
  • Synthetic Challenges: Indium complexes require stringent reaction conditions (e.g., anhydrous solvents, low temperatures) compared to purely organic compounds like C₁₉H₂₁NO₃ .
  • Functional Potential: While C₂₁H₃₈InO₃ lacks direct pharmaceutical data, its structural resemblance to gallium carboxylates suggests applications in materials science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.